7-chloro-2-methyl-5-oxo-N-(pyridin-4-yl)-5H-chromeno[2,3-b]pyridine-3-carboxamide
Description
7-Chloro-2-methyl-5-oxo-N-(pyridin-4-yl)-5H-chromeno[2,3-b]pyridine-3-carboxamide is a structurally complex heterocyclic compound belonging to the 5H-chromeno[2,3-b]pyridine family. Its core structure consists of a fused chromene and pyridine ring system, with a 7-chloro substituent, a 2-methyl group, a 5-oxo moiety, and a pyridin-4-yl carboxamide side chain at position 2. The compound’s synthesis typically involves multicomponent reactions (MCRs) or stepwise functionalization, as seen in related derivatives .
Properties
IUPAC Name |
7-chloro-2-methyl-5-oxo-N-pyridin-4-ylchromeno[2,3-b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O3/c1-10-13(18(25)23-12-4-6-21-7-5-12)9-15-17(24)14-8-11(20)2-3-16(14)26-19(15)22-10/h2-9H,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOGSQOCLXIOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
7-Chloro-2-methyl-5-oxo-N-(pyridin-4-yl)-5H-chromeno[2,3-b]pyridine-3-carboxamide is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.
Chemical Structure and Properties
Molecular Formula : C16H12ClN2O3
Molecular Weight : 344.79 g/mol
IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of appropriate chromene and pyridine derivatives. A common method includes the use of sodium ethoxide as a base under reflux conditions followed by cyclization to form the chromeno[2,3-b]pyridine core. Optimization of reaction conditions is crucial for achieving high yield and purity.
Antimicrobial Properties
Recent studies have indicated that derivatives of chromeno[2,3-b]pyridine structures exhibit significant antimicrobial properties. For instance, compounds similar to 7-chloro-2-methyl-5-oxo have shown effectiveness against various bacterial strains.
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 7-Chloro Compound | Staphylococcus aureus | Effective |
| 7-Chloro Compound | Escherichia coli | Effective |
These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies have demonstrated that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative diseases such as Alzheimer's.
Inhibitory Activity Data :
| Compound | AChE Inhibition IC50 (μM) | BuChE Inhibition IC50 (μM) |
|---|---|---|
| 7-Chloro Compound | 0.25 | 0.08 |
| Rivastigmine | 0.14 | - |
These results indicate that the compound may be a promising candidate for further development in treating cognitive decline associated with Alzheimer's disease.
Neuroprotective Efficacy
In a study involving SH-SY5Y neuroblastoma cells, the compound was found to enhance cell viability against amyloid-beta (Aβ)-induced cytotoxicity. The compound exhibited an IC50 value of approximately 0.89 μM against monoamine oxidase B (MAO-B), indicating its potential as a neuroprotective agent.
Antimicrobial Action
Another investigation highlighted the antimicrobial properties of similar compounds within the chromeno[2,3-b]pyridine family against both Gram-positive and Gram-negative bacteria. These studies utilized standard disc-diffusion methods to assess antibacterial activity, comparing results with established antibiotics like ciprofloxacin.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 5H-chromeno[2,3-b]pyridine derivatives, focusing on synthetic methods, substituent effects, and biological relevance.
Structural Analogues and Substituent Effects
Key analogues include:
Key Observations :
- Chlorine Substituents: The 7-Cl group in the target compound and 3d improves lipophilicity and metabolic stability compared to non-halogenated analogues .
- Carboxamide vs. Carbonitrile: The pyridin-4-yl carboxamide in the target compound may enhance solubility and target binding compared to 3-cyano derivatives (e.g., 3a, 3d) .
- Synthetic Flexibility : Ethyl ester intermediates (e.g., 72 , 76 ) allow modular derivatization to carboxamides, as demonstrated in Method N .
Key Observations :
- The target compound’s carboxamide group likely requires post-synthetic modification of ester precursors (e.g., via SOCl₂-mediated activation), as seen in Method N .
- Multicomponent methods (e.g., DMSO or KF-catalyzed) are superior for generating complex scaffolds in one step but may lack regioselectivity for specific substituents .
Key Observations :
- The target compound’s pyridin-4-yl carboxamide may improve solubility compared to carbonitrile analogues (3a , 3d ).
- Chlorine and iodine substituents (3d , 3e ) increase melting points, suggesting enhanced crystallinity .
Q & A
Basic: What synthetic methodologies are recommended for preparing 7-chloro-2-methyl-5-oxo-N-(pyridin-4-yl)-5H-chromeno[2,3-b]pyridine-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:
- Cyclization : Chromeno-pyridine cores are often synthesized via acid-catalyzed cyclization of substituted precursors. For example, intermediates like 5-(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl) derivatives can be formed using acetic acid or polyphosphoric acid under reflux .
- Chlorination : Chlorine substituents are introduced using reagents like POCl₃ or SOCl₂ under controlled conditions to avoid over-substitution .
- Amide Coupling : The pyridin-4-yl carboxamide group is introduced via coupling reactions (e.g., EDC/HOBt-mediated) between carboxylic acid intermediates and 4-aminopyridine .
- Purification : Final compounds are purified via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization, yielding products with 70–92% efficiency .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
SAR studies should systematically vary substituents and analyze their impact on target binding and selectivity:
- Substituent Variation : Modify the chromeno-pyridine core (e.g., chloro, methyl groups) and the pyridin-4-yl carboxamide moiety. For example, replacing the methyl group at position 2 with bulkier substituents can enhance steric interactions with target enzymes .
- Bioassay Selection : Use enzyme inhibition assays (e.g., IC₅₀ determination) and cellular models to assess potency. For DPP4 inhibitors, measure competitive binding kinetics .
- Computational Modeling : Combine molecular docking (e.g., AutoDock Vina) with free-energy perturbation (FEP) calculations to predict substituent effects on binding affinity .
- Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity. Contradictions in data may arise from off-target effects, requiring orthogonal assays (e.g., SPR, ITC) to validate specificity .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Characteristic peaks include aromatic protons (δ 7.2–8.5 ppm) for the chromeno-pyridine core and pyridin-4-yl group, with methyl groups appearing as singlets (δ 2.3–2.6 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₅ClN₃O₃: 376.0751) with <2 ppm error .
- X-ray Crystallography : Resolve absolute configuration using SHELX software. For example, single-crystal studies at 296 K with R factor <0.054 validate bond lengths and angles .
Advanced: How are contradictions in crystallographic data resolved during structure determination?
Methodological Answer:
- Disorder Handling : Use SHELXL’s PART and SUMP instructions to model disordered regions (e.g., rotating methyl groups) .
- Twinned Data : Apply HKLF 5 format in SHELX for twin refinement. For example, detwinning metrics (e.g., BASF parameter) improve R-factor convergence .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mogul Geometry Checker to validate bond distances/angles against Cambridge Structural Database (CSD) entries .
Advanced: How is selectivity against off-target enzymes assessed?
Methodological Answer:
- Panel Screening : Test the compound against a panel of related enzymes (e.g., kinases, proteases) at 10 µM to identify off-target hits. Use radiometric or fluorescence-based assays .
- Binding Kinetics : Perform surface plasmon resonance (SPR) to measure dissociation constants (KD) for primary vs. off-targets. For example, SPR-derived KD differences >10-fold indicate selectivity .
- Structural Analysis : Compare X-ray structures of the compound bound to target vs. off-target enzymes. Identify critical interactions (e.g., hydrogen bonds with active-site residues) that confer specificity .
Basic: What parameters are critical for optimizing reaction conditions in chromeno-pyridine synthesis?
Methodological Answer:
- Temperature : Cyclization steps require precise control (e.g., 80–100°C for acetic acid-mediated reactions) to avoid side products .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate heterocycle formation. For amide coupling, DMAP or HOBt improves yield .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while CH₂Cl₂ is ideal for column chromatography .
Advanced: How are computational methods integrated to predict metabolic stability?
Methodological Answer:
- In Silico Tools : Use Schrödinger’s QikProp to predict CYP450 metabolism sites. For example, electron-deficient pyridine rings are less prone to oxidation .
- Metabolite Identification : Combine LC-MS/MS with molecular docking (e.g., GLIDE) to simulate interactions with CYP3A4/2D6 isoforms. Prioritize derivatives with low docking scores (<-8 kcal/mol) .
- In Vitro Validation : Incubate compounds with human liver microsomes (HLM) and measure half-life (t½). Correlate t½ with computed parameters (e.g., logD, polar surface area) .
Advanced: How do polymorphic forms impact physicochemical properties, and how are they characterized?
Methodological Answer:
- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol vs. acetonitrile) to isolate forms. Monitor via powder XRD (e.g., Bragg peaks at 2θ = 12.5° and 15.3° distinguish Form I vs. II) .
- Thermal Analysis : DSC identifies melting points (e.g., Form I: 317–318°C; Form II: 298–299°C) and phase transitions .
- Bioavailability Studies : Compare dissolution rates in simulated gastric fluid (pH 1.2). For example, Form I shows 2.5× faster dissolution than Form II due to lower lattice energy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
